An In-depth Technical Guide to 3-Bromo-1,2,4-thiadiazol-5-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-1,2,4-thiadiazol-5-amine: Properties, Synthesis, and Applications
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In the landscape of modern medicinal chemistry and materials science, the strategic use of halogenated heterocyclic building blocks is paramount for the development of novel molecular entities with tailored properties. Among these, 3-Bromo-1,2,4-thiadiazol-5-amine emerges as a compound of significant interest. Its unique electronic and structural features, characterized by an electron-deficient thiadiazole ring, a reactive bromine atom, and a nucleophilic amino group, offer a versatile platform for chemical diversification. This guide provides a comprehensive technical overview of 3-Bromo-1,2,4-thiadiazol-5-amine, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, propose a robust synthetic protocol, explore its reactivity, and discuss its potential applications, all while grounding the discussion in established chemical principles and field-proven insights.
Core Chemical and Physical Properties
3-Bromo-1,2,4-thiadiazol-5-amine is a specialty chemical building block. While extensive peer-reviewed data on this specific molecule is not abundant, a consolidation of supplier information and data from analogous compounds allows for a reliable profile.
Structural and General Information
| Property | Value | Source(s) |
| CAS Number | 1101173-93-6 | [1][2][3] |
| Molecular Formula | C₂H₂BrN₃S | [1][4] |
| Molecular Weight | 180.03 g/mol | [2] |
| IUPAC Name | 3-bromo-1,2,4-thiadiazol-5-amine | [1] |
| SMILES | NC1=NC(Br)=NS1 | [1][5] |
| Purity | Typically >95% | [6] |
| Appearance | Off-white to yellow solid | Inferred from supplier data |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |
Predicted and Experimental Physicochemical Data
| Property | Value | Notes | Source(s) |
| Melting Point | 223-225 °C (decomposes) | Experimental value from a supplier. | [3] |
| Boiling Point | Not available | Likely to decompose before boiling at atmospheric pressure. | |
| Solubility | Soluble in DMSO and DMF | Based on common solvents for similar heterocyclic compounds. | |
| XlogP | 1.4 | Predicted value, indicating moderate lipophilicity. | [4] |
Synthesis and Characterization: A Proposed Protocol
Proposed Synthetic Pathway
The synthesis of 3-Bromo-1,2,4-thiadiazol-5-amine can be envisioned as a two-step process starting from thiosemicarbazide, proceeding through a cyclization to form an amino-thiadiazole intermediate, followed by a regioselective bromination. A more direct approach, analogous to the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole, involves the reaction of an N-haloamidine with a thiocyanate salt.[9] However, a common and robust method for introducing a bromine atom at the 3-position of a 5-amino-1,2,4-thiadiazole would be direct bromination.
A plausible and commonly used method for the bromination of electron-rich heterocyclic systems like 2-amino-1,3,4-thiadiazoles involves the use of bromine in a suitable solvent, often with an acid catalyst.[10][11]
Caption: Proposed synthetic workflow for 3-Bromo-1,2,4-thiadiazol-5-amine.
Step-by-Step Experimental Protocol
Disclaimer: This is a proposed protocol based on analogous chemical transformations and should be optimized for safety and yield in a laboratory setting.
Step 1: Dissolution of Starting Material
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in glacial acetic acid.
Step 2: Bromination
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Step 4: Purification
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford pure 3-Bromo-1,2,4-thiadiazol-5-amine.
Characterization
While a peer-reviewed spectrum is not available, the following are expected spectroscopic characteristics:
-
¹H NMR: A broad singlet in the range of δ 7.0-8.0 ppm corresponding to the amino protons (-NH₂). The exact chemical shift will be solvent-dependent.
-
¹³C NMR: Two signals are expected for the carbon atoms of the thiadiazole ring, likely in the regions of δ 150-170 ppm for C-NH₂ and δ 140-160 ppm for C-Br.[12]
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 700 cm⁻¹).[13][14]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. For C₂H₂BrN₃S, the expected m/z would be around 178.9 and 180.9.[4]
Reactivity and Mechanistic Insights
The chemical reactivity of 3-Bromo-1,2,4-thiadiazol-5-amine is governed by the interplay of its functional groups.
The Thiadiazole Ring
The 1,2,4-thiadiazole ring is an electron-deficient aromatic system. This electronic nature makes the carbon atoms susceptible to nucleophilic attack, particularly when activated by a good leaving group like bromine.
The Bromine Atom: A Handle for Diversification
The bromine atom at the 3-position is a key functional handle for further chemical modifications. It is expected to readily participate in a variety of cross-coupling and nucleophilic substitution reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the thiadiazole ring facilitates the displacement of the bromide ion by various nucleophiles such as amines, alcohols, and thiols.[15][16][17] This is a powerful method for introducing a wide range of substituents at this position. The reaction typically proceeds under basic conditions or at elevated temperatures.
Caption: Key reaction pathways for 3-Bromo-1,2,4-thiadiazol-5-amine.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups, as well as substituted amines.[15]
The Amino Group: A Site for Further Functionalization
The 5-amino group is a versatile functional group that can undergo a range of chemical transformations. It can act as a nucleophile, allowing for N-acylation, N-alkylation, and the formation of Schiff bases with aldehydes and ketones.[18][19] These reactions provide another avenue for modifying the structure and properties of the parent molecule.
Applications in Drug Discovery and Materials Science
Thiadiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities and applications in materials science.[20][21] 3-Bromo-1,2,4-thiadiazol-5-amine, as a versatile intermediate, is a valuable starting point for the synthesis of novel compounds in these fields.
Medicinal Chemistry
The 1,3,4-thiadiazole scaffold, a close relative of the 1,2,4-thiadiazole, is present in a number of approved drugs and is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][22][23] The ability to functionalize 3-Bromo-1,2,4-thiadiazol-5-amine at both the 3- and 5-positions makes it an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Materials Science
The electron-deficient nature of the thiadiazole ring makes it a useful component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce various substituents via the bromine atom allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Safety and Handling
As with any halogenated and nitrogen-containing heterocyclic compound, appropriate safety precautions must be taken when handling 3-Bromo-1,2,4-thiadiazol-5-amine.
-
Hazard Statements: Based on data for the compound and its analogs, it is likely to be toxic if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Bromo-1,2,4-thiadiazol-5-amine is a valuable and versatile chemical building block with significant potential in both medicinal chemistry and materials science. Its rich reactivity, stemming from the presence of a reactive bromine atom and a nucleophilic amino group on an electron-deficient thiadiazole core, provides chemists with a powerful tool for the synthesis of novel and complex molecules. While detailed, peer-reviewed experimental data for this specific compound is limited, a thorough understanding of the chemistry of related thiadiazoles allows for the confident prediction of its properties and reactivity. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile intermediates like 3-Bromo-1,2,4-thiadiazol-5-amine is set to increase.
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